N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic small molecule featuring a complex polycyclic benzo-naphthyridine core fused with a tetrahydro ring system. The compound is substituted with two fluorine atoms at positions 6 and 9, a ketone group at position 10, and an acetamide side chain linked to a 3-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2N3O2/c1-11-2-3-12(8-14(11)22)25-18(28)10-27-7-6-17-13(9-27)21(29)19-15(23)4-5-16(24)20(19)26-17/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIJGVXEOBYHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to naphthyridine structures exhibit significant antitumor properties. Specifically, derivatives of naphthyridines have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the disruption of cellular pathways critical for cancer cell survival and proliferation .
Antimicrobial Properties
Naphthyridine derivatives have also demonstrated broad-spectrum antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of naphthyridine derivatives against neurodegenerative diseases such as Alzheimer's. These compounds may inhibit monoamine oxidase (MAO) activity, which is implicated in the pathophysiology of neurodegeneration . A specific study highlighted that certain naphthyridine derivatives achieved low micromolar IC50 values against MAO B, indicating their potential as therapeutic agents for Alzheimer's disease .
Cardiovascular Applications
Some studies have indicated that naphthyridine compounds possess antihypertensive properties, acting as angiotensin II receptor antagonists. This suggests their potential use in managing hypertension and related cardiovascular conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with three structurally related acetamide derivatives from the provided evidence, focusing on core structures, substituents, functional groups, and synthetic or pharmacological properties.
Key Comparative Insights:
In contrast, the phthalimide core () is simpler but highly aromatic, favoring electronic interactions in polymer synthesis .
Substituent Effects :
- The 6,9-difluoro groups in the target compound increase electronegativity and may improve membrane permeability compared to the dichlorophenyl (5.6) or chlorophenyl (6m) analogs. The 3-chloro-4-methylphenyl group adds steric bulk, which could influence receptor selectivity .
Functional Group Contributions :
- The acetamide linkage is a common feature across all compounds, suggesting shared synthetic routes (e.g., nucleophilic acyl substitution). However, the thioether in 5.6 () and the triazole in 6m () introduce distinct electronic and conformational properties .
Pharmacological Implications: While the target compound’s benzo-naphthyridine core is novel, analogs like 5.6 () demonstrate that dichlorophenyl and thioether groups correlate with high thermal stability (mp 230°C), which may translate to improved shelf life. The absence of fluorine in 6m and 5.6 suggests the target compound could exhibit unique pharmacokinetics, such as prolonged half-life .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step processes, including cyclization to form the benzo[b][1,6]naphthyridine core and subsequent acetamide coupling. Key optimization strategies include:
- Temperature control : Maintaining 80–100°C during cyclization to minimize side reactions.
- Catalyst selection : Palladium-based catalysts for efficient coupling reactions.
- Purification : Column chromatography or recrystallization to improve purity. A structurally related acetamide achieved an 80% yield through stoichiometric precision and reaction time optimization, validated by NMR and elemental analysis .
| Parameter | Example Optimization | Outcome |
|---|---|---|
| Reaction Temperature | 80–100°C | Reduced side products |
| Catalyst Loading | 5 mol% Pd | 80% yield |
| Solvent | DMSO | Enhanced solubility |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- 1H NMR : Assign peaks for NH protons (δ ~12.50 ppm) and aromatic/acetamide groups (e.g., δ 7.82 ppm for aromatic H) .
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 45.36% calc. vs. 45.29% found) to assess purity .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) . Discrepancies in elemental data require iterative purification (e.g., recrystallization in ethanol).
Advanced Research Questions
Q. How can Design of Experiments (DOE) methodologies reduce experimental iterations during synthesis optimization?
DOE employs factorial designs to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst ratio). For example:
- A 2³ factorial design tests three factors at two levels, identifying interactions affecting yield.
- Response Surface Methodology (RSM) maps optimal conditions, reducing trials by 50% while ensuring robustness . Statistical tools like ANOVA prioritize critical parameters (e.g., catalyst loading has a p-value <0.05), streamlining process development .
Q. What computational strategies predict reactivity and stability of intermediates during synthesis?
- Density Functional Theory (DFT) : Models transition states and intermediates to predict feasible reaction pathways.
- Reaction Path Search Algorithms : Quantum chemical calculations (e.g., ICReDD’s approach) screen energy barriers, narrowing experimental conditions .
- Machine Learning : Trains on existing reaction data to propose optimal solvent/catalyst combinations, accelerating discovery .
Q. How should researchers resolve contradictions between theoretical predictions and experimental spectral data?
- Cross-Validation : Use complementary techniques (e.g., 13C NMR, IR) to confirm functional groups.
- Computational NMR Prediction : Tools like ACD/Labs simulate spectra for tautomers or stereoisomers, addressing unexpected shifts .
- Iterative Refinement : Adjust synthetic protocols (e.g., solvent polarity) to align experimental data with computational models .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining product consistency?
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in batch reactors.
- Heat Transfer : Jacketed reactors maintain temperature uniformity during exothermic steps.
- In-line Analytics : PAT (Process Analytical Technology) monitors reaction progress in real-time, ensuring reproducibility .
Methodological Guidance
- Data Contradiction Analysis : Compare elemental analysis (C, N, S) with theoretical values to identify impurities. For example, a 0.07% C discrepancy suggests residual solvent, requiring additional washing .
- Advanced Characterization : Combine X-ray crystallography with DFT-optimized geometries to resolve ambiguous stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
